Cas no 30796-84-0 (2-Methyl-5-(E)-2-nitrovinylfuran)
2-Methyl-5-(E)-2-nitrovinylfuran Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-5-(2-nitroethenyl)-Furan
- 2-methyl-5-(2-nitroethenyl)furan
- EN300-55684
- CS-0118806
- MFCD00176400
- YUGJJOVWZWUBQX-SNAWJCMRSA-N
- 2-Methyl-5-[(E)-2-nitroethenyl]furan
- STK195515
- LS-10854
- AKOS000338564
- SCHEMBL1871012
- 2-Methyl-5-[(E)-2-nitroethenyl]furan #
- Ethylene, 1-(2-(5-methyl)-furyl)-2-nitro
- EN300-725168
- ALBB-030387
- 2-Methyl-5-[(E)-2-nitrovinyl]furan
- 30796-84-0
- 2-methyl-5-[(1E)-2-nitroethenyl]furan
- 61691-99-4
- 2-Methyl-5-(E)-2-nitrovinylfuran
-
- Inchi: 1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+
- InChI Key: YUGJJOVWZWUBQX-SNAWJCMRSA-N
- SMILES: O1C(/C=C/[N+](=O)[O-])=CC=C1C
Computed Properties
- Exact Mass: 153.042593085g/mol
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 59Ų
2-Methyl-5-(E)-2-nitrovinylfuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356028-25mg |
2-Methyl-5-[(E)-2-nitrovinyl]furan |
30796-84-0 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M356028-50mg |
2-Methyl-5-[(E)-2-nitrovinyl]furan |
30796-84-0 | 50mg |
$87.00 | 2023-05-17 | ||
| TRC | M356028-250mg |
2-Methyl-5-[(E)-2-nitrovinyl]furan |
30796-84-0 | 250mg |
$305.00 | 2023-05-17 | ||
| TRC | M356028-100mg |
2-Methyl-5-[(E)-2-nitrovinyl]furan |
30796-84-0 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M356028-500mg |
2-Methyl-5-[(E)-2-nitrovinyl]furan |
30796-84-0 | 500mg |
$374.00 | 2023-05-17 | ||
| TRC | M356028-1g |
2-Methyl-5-[(E)-2-nitrovinyl]furan |
30796-84-0 | 1g |
$ 800.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189446-1g |
2-Methyl-5-(2-nitrovinyl)furan |
30796-84-0 | 98% | 1g |
¥2384.00 | 2024-08-09 |
2-Methyl-5-(E)-2-nitrovinylfuran Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-Methyl-5-(E)-2-nitrovinylfuran
Recent Advances in the Study of 2-Methyl-5-(E)-2-nitrovinylfuran (CAS: 30796-84-0) in Chemical Biology and Pharmaceutical Research
The compound 2-Methyl-5-(E)-2-nitrovinylfuran (CAS: 30796-84-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide an in-depth analysis of recent studies, highlighting key discoveries and their implications for future research and development.
Recent studies have demonstrated that 2-Methyl-5-(E)-2-nitrovinylfuran exhibits notable antimicrobial and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound effectively inhibits the growth of multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the disruption of bacterial cell membrane integrity and interference with essential metabolic pathways. These findings suggest that 2-Methyl-5-(E)-2-nitrovinylfuran could serve as a promising lead compound for the development of novel antibiotics.
In addition to its antimicrobial effects, research has also explored the anticancer potential of 2-Methyl-5-(E)-2-nitrovinylfuran. A study conducted by researchers at the National Cancer Institute (NCI) in 2022 demonstrated that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The study identified the compound's ability to activate the intrinsic apoptotic pathway by modulating the expression of key proteins such as Bcl-2 and Bax. These results underscore the potential of 2-Methyl-5-(E)-2-nitrovinylfuran as a chemotherapeutic agent, warranting further investigation in preclinical models.
The synthesis and optimization of 2-Methyl-5-(E)-2-nitrovinylfuran have also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis route for this compound, utilizing a nitroalkene intermediate. This method not only improves the scalability of production but also enhances the purity and stability of the final product. Such advancements are critical for facilitating the compound's transition from laboratory research to clinical applications.
Despite these promising findings, challenges remain in the development of 2-Methyl-5-(E)-2-nitrovinylfuran as a therapeutic agent. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed in future studies. Recent efforts have begun to explore structural modifications of the compound to improve its pharmacological profile while retaining its biological activity. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several analogs with enhanced solubility and reduced cytotoxicity, paving the way for more targeted drug development.
In conclusion, 2-Methyl-5-(E)-2-nitrovinylfuran (CAS: 30796-84-0) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its demonstrated antimicrobial and anticancer activities, coupled with advances in synthesis and optimization, highlight its potential as a lead compound for drug development. Future research should focus on addressing the remaining challenges and exploring its applications in other therapeutic areas. This brief underscores the importance of continued investment in the study of this compound to unlock its full potential in medicine and biotechnology.
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